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Compound of Interest

Compound Name: Propargyl-PEG5-acid

Cat. No.: B610252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the bifunctional linker,

Propargyl-PEG5-acid, including its chemical properties, product specifications, and detailed

experimental protocols for its application in advanced bioconjugation strategies. This molecule

is a cornerstone in the development of targeted therapeutics such as Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Product Specifications
Propargyl-PEG5-acid is a hydrophilic polyethylene glycol (PEG) linker featuring a terminal

propargyl group and a carboxylic acid functionality. This heterobifunctional structure allows for

sequential and orthogonal conjugation chemistries, making it a versatile tool in drug

development.[1][2][3][4]

CAS Number: 1245823-51-1[1][2][3]
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Property Specification

Molecular Formula C₁₄H₂₄O₇

Molecular Weight 304.34 g/mol

Appearance Colorless to light yellow liquid

Purity Typically >95% or >98%

Solubility
Soluble in water, DMSO, DMF, and other polar

organic solvents.

Storage Conditions

Store at -20°C, protected from light. For

solutions, storage at -80°C for up to 6 months is

recommended.[5]

Applications in Drug Development
The unique architecture of Propargyl-PEG5-acid, with its defined PEG linker length, provides

a balance of hydrophilicity and spatial orientation crucial for the efficacy of complex biologic

drugs.

Antibody-Drug Conjugates (ADCs)
In ADC development, the carboxylic acid end of the linker can be conjugated to an antibody,

typically through amide bond formation with lysine residues. The terminal propargyl group is

then available for the attachment of a cytotoxic payload via copper-catalyzed azide-alkyne

cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][5] The PEG

spacer enhances the solubility and stability of the resulting ADC.[1]

A notable application is in the synthesis of ADC inhibitors targeting Galectin-3, a protein

implicated in cancer progression and metastasis.[3][5]

Proteolysis Targeting Chimeras (PROTACs)
Propargyl-PEG5-acid is also a valuable building block in the synthesis of PROTACs.[2][3][4][5]

These heterobifunctional molecules are designed to recruit an E3 ubiquitin ligase to a target
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protein, leading to its degradation. The linker's length and flexibility are critical for the proper

orientation of the two ligands and the formation of a productive ternary complex.

Experimental Protocols
The following are detailed methodologies for the two primary conjugation reactions involving

Propargyl-PEG5-acid.

Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of Propargyl-PEG5-acid
with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

for subsequent reaction with a primary amine-containing molecule (e.g., an antibody or other

protein).

Materials:

Propargyl-PEG5-acid

Amine-containing molecule

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or sulfo-NHS

Activation Buffer: 0.1 M MES, pH 4.5-6.0

Coupling Buffer: PBS, pH 7.2-8.0

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Anhydrous DMF or DMSO

Procedure:

Reagent Preparation: Allow all reagents to come to room temperature. Prepare fresh

solutions of EDC and NHS in anhydrous DMF or DMSO.

Activation of Propargyl-PEG5-acid:
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Dissolve Propargyl-PEG5-acid in the Activation Buffer.

Add a 1.5 to 5-fold molar excess of EDC and NHS/sulfo-NHS to the Propargyl-PEG5-
acid solution.

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to the Amine-Containing Molecule:

Immediately add the activated Propargyl-PEG5-acid solution to the amine-containing

molecule dissolved in the Coupling Buffer.

Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C with

gentle stirring.

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the

reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room

temperature.

Purification: Purify the resulting conjugate using an appropriate method, such as dialysis,

size-exclusion chromatography, or affinity chromatography, to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the propargyl group of a

Propargyl-PEG5-acid conjugate and an azide-functionalized molecule (e.g., a cytotoxic drug

or a fluorescent probe).

Materials:

Propargyl-PEG5-acid conjugate

Azide-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b610252?utm_src=pdf-body
https://www.benchchem.com/product/b610252?utm_src=pdf-body
https://www.benchchem.com/product/b610252?utm_src=pdf-body
https://www.benchchem.com/product/b610252?utm_src=pdf-body
https://www.benchchem.com/product/b610252?utm_src=pdf-body
https://www.benchchem.com/product/b610252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper ligand (e.g., THPTA or TBTA)

Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

DMSO or DMF for dissolving reagents

Procedure:

Reagent Preparation:

Prepare a stock solution of the Propargyl-PEG5-acid conjugate in the Reaction Buffer.

Prepare a stock solution of the azide-containing molecule in DMSO or DMF.

Prepare a stock solution of CuSO₄ in water.

Prepare a stock solution of the copper ligand in water or DMSO.

Freshly prepare a stock solution of sodium ascorbate in water.

Reaction Setup:

In a reaction tube, combine the Propargyl-PEG5-acid conjugate and the azide-containing

molecule in the desired molar ratio (typically a slight excess of one reagent is used).

Add the copper ligand to the reaction mixture. A typical molar ratio of ligand to copper is

2:1 to 5:1.

Add the CuSO₄ solution to the reaction mixture.

Initiation of the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction

mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be

monitored by an appropriate analytical method (e.g., HPLC, LC-MS).

Purification: Purify the final conjugate using a suitable technique such as chromatography to

remove the copper catalyst and excess reagents.
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Visualizing Workflows and Pathways
ADC Synthesis Workflow
The following diagram illustrates the two-step process for synthesizing an Antibody-Drug

Conjugate using Propargyl-PEG5-acid.

Step 1: Amide Coupling

Step 2: Click Chemistry

Antibody
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis Workflow
This diagram shows a general workflow for synthesizing a PROTAC using Propargyl-PEG5-
acid to link a target protein binder and an E3 ligase ligand.
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Caption: General workflow for PROTAC synthesis.

Galectin-3 Signaling in Cancer
As Propargyl-PEG5-acid is used to create inhibitors of Galectin-3, understanding its signaling

pathways is crucial. Galectin-3 is a multifaceted protein that, when overexpressed in cancer

cells, can promote proliferation, angiogenesis, and metastasis while inhibiting apoptosis.[6][7]

[8]
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Caption: Simplified Galectin-3 signaling pathways in cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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